9-Anthracenecarboxylic acid methyl ester
CAS No.: 1504-39-8
Cat. No.: VC20942872
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1504-39-8 |
|---|---|
| Molecular Formula | C16H12O2 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | methyl anthracene-9-carboxylate |
| Standard InChI | InChI=1S/C16H12O2/c1-18-16(17)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 |
| Standard InChI Key | PHOYNPDEAQEHQR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
| Canonical SMILES | COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Introduction
Chemical Structure and Basic Properties
9-Anthracenecarboxylic acid methyl ester consists of an anthracene core with a methyl ester group (-COOCH₃) attached at the 9-position. The anthracene backbone provides a rigid, planar aromatic system, while the ester functionality introduces polarity and potential for hydrogen bonding interactions. The compound belongs to a broader class of compounds that exhibit interesting luminescent properties due to their extended π-electron system.
Physical and Chemical Identification
The molecular formula of methyl 9-anthracenecarboxylate is C₁₆H₁₂O₂, similar to but distinct from its structural relative methyl 10-methyl-9-anthracenecarboxylate (C₁₇H₁₄O₂) . As a derivative of anthracene, it retains many of the parent compound's physical characteristics while introducing new properties due to the carboxylate substitution.
Structural Characteristics
Spectroscopic Properties
The spectroscopic behavior of 9-anthracenecarboxylic acid methyl ester shows significant departures from that of unsubstituted anthracene, primarily due to the electronic effects of the carboxyl substitution.
Fluorescence Characteristics
Crystal Structure and Solid-State Properties
The crystal structure of 9-anthracenecarboxylic acid methyl ester is of particular interest due to the relationship between molecular packing and optical properties in the solid state.
Crystal Packing and Luminescence
Comparison with Related Compounds
Comparing 9-anthracenecarboxylic acid methyl ester with structurally related compounds provides valuable insights into structure-property relationships.
Comparison with Other 9-Anthracenecarboxylic Acid Esters
Within the family of 9-anthracenecarboxylic acid esters, the methyl ester represents one of the simplest derivatives. Other esters, such as the triethoxysilylmethyl ester, exhibit different physical and chemical properties based on the nature of the ester group . These differences extend to crystal packing, solubility, and spectroscopic properties, making the comparison between various esters scientifically valuable.
Comparison with Methyl 10-Methyl-9-Anthracenecarboxylate
Methyl 10-methyl-9-anthracenecarboxylate represents a close structural analog, with an additional methyl group at the 10-position of the anthracene ring . This additional substitution further alters the electronic distribution and spectroscopic properties of the molecule. Comparing these two compounds helps elucidate how subtle structural modifications influence physical and spectroscopic characteristics.
Applications in Research and Industry
The unique properties of 9-anthracenecarboxylic acid methyl ester make it valuable for various scientific and industrial applications.
Fluorescence-Based Applications
The distinct and solvent-dependent fluorescence properties of 9-anthracenecarboxylic acid methyl ester make it useful as a fluorescent probe in spectroscopic studies. Researchers can utilize its solvatochromic behavior to investigate solvent environments, molecular interactions, and dynamic processes in solution.
Triboluminescence-Based Applications
The potential triboluminescence activity of 9-anthracenecarboxylic acid methyl ester and related compounds offers applications in stress-sensing materials and mechanoluminescent devices. Understanding the relationship between crystal structure and triboluminescence activity provides a foundation for designing materials with tailored mechanoluminescent properties .
Synthesis Methods
The synthesis of 9-anthracenecarboxylic acid methyl ester typically involves the esterification of 9-anthracenecarboxylic acid.
Esterification of 9-Anthracenecarboxylic Acid
The most direct approach to synthesizing 9-anthracenecarboxylic acid methyl ester involves the esterification of 9-anthracenecarboxylic acid with methanol under acidic conditions. This reaction typically requires catalysis by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and may be conducted under reflux conditions to drive the reaction to completion.
Data Compilation
Spectroscopic and Physical Properties
Table 1. Key Properties of 9-Anthracenecarboxylic Acid Methyl Ester
Comparison with Related Compounds
Table 2. Comparison of 9-Anthracenecarboxylic Acid Derivatives
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